molecular formula C14H16N4O3S B11593564 4-(4-Ethylamino-6-methylsulfanyl-[1,3,5]triazin-2-yloxy)-benzoic acid methyl ester

4-(4-Ethylamino-6-methylsulfanyl-[1,3,5]triazin-2-yloxy)-benzoic acid methyl ester

Cat. No.: B11593564
M. Wt: 320.37 g/mol
InChI Key: OJCLHYBCZYCJGR-UHFFFAOYSA-N
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Description

METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE is a chemical compound with a complex structure that includes a triazine ring, an ethylamino group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE typically involves multiple steps. One common method includes the reaction of 4-(ethylamino)-6-(methylsulfanyl)-1,3,5-triazine with methyl 4-hydroxybenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE involves its interaction with specific molecular targets. The triazine ring and the ethylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{[4-(ETHYLAMINO)-6-(ISOPROPYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
  • METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLTHIO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE

Uniqueness

METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. This uniqueness makes it valuable for specific applications where these reactions are required.

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

methyl 4-[[4-(ethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C14H16N4O3S/c1-4-15-12-16-13(18-14(17-12)22-3)21-10-7-5-9(6-8-10)11(19)20-2/h5-8H,4H2,1-3H3,(H,15,16,17,18)

InChI Key

OJCLHYBCZYCJGR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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